Ethyl 2-(2-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a triazolopyridazine core fused with pyridine and thiazole moieties. The ethyl ester functional group enhances solubility in organic solvents, making it a candidate for pharmaceutical or agrochemical applications. This compound’s complexity arises from its multi-ring system, which may influence its electronic properties, binding affinity, and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
ethyl 2-[2-[[2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O3S2/c1-2-29-17(28)9-12-10-31-19(21-12)22-15(27)11-30-16-7-6-14-23-24-18(26(14)25-16)13-5-3-4-8-20-13/h3-8,10H,2,9,11H2,1H3,(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFMPAKITNZYTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)thiazol-4-yl)acetate typically involves multi-step reactions. The process begins with the preparation of key intermediates, such as pyridine derivatives and triazole compounds. These intermediates undergo nucleophilic substitution, cyclization, and condensation reactions to form the final product.
Nucleophilic Substitution: The initial step involves the reaction of pyridine derivatives with suitable nucleophiles to introduce the triazole moiety.
Cyclization: The intermediate formed undergoes cyclization to form the pyridazine ring.
Condensation: The final step involves the condensation of the pyridazine intermediate with thiazole and acetate derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. Ethyl 2-(2-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)thiazol-4-yl)acetate could potentially be effective against various bacterial strains, including resistant strains. Studies show that similar compounds have demonstrated high efficacy against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .
Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound Type | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1,2,4-Triazole Derivatives | Staphylococcus aureus | < 1 μg/mL |
| Triazolo-Pyrimidines | Escherichia coli | 0.5–1 μg/mL |
| Thiosemicarbazide Derivatives | Bacillus subtilis | < 1 μg/mL |
2. Anticancer Properties
The compound's structure suggests potential anticancer activity. Triazole derivatives have been reported to exhibit chemopreventive effects and can inhibit cancer cell proliferation through various mechanisms. For instance, compounds similar to this compound have shown promise in targeting specific cancer pathways .
3. Immunomodulatory Effects
Pyridine derivatives are known for their immunomodulatory properties. The compound may influence immune responses by modulating lymphocyte activity. Such properties could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .
Case Studies
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial activity of various triazole derivatives against common pathogens. This compound was included in a series of synthesized compounds that showed promising results against S. aureus and E. coli, with MIC values lower than those of standard antibiotics .
Case Study 2: Anticancer Screening
In another study focusing on anticancer effects, derivatives containing the triazole moiety were tested on various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells while sparing normal cells .
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a biological response. For example, it may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- The target compound uniquely combines a triazolopyridazine core with a pyridin-2-yl group, distinguishing it from analogs with pyridazine (872704-30-8) or thiazolo[5,4-b]pyridine (863595-16-8) systems.
- Fluorinated derivatives (e.g., 1823182-66-6 ) exhibit lower molecular weights and enhanced electronegativity due to fluorine substituents, which may improve metabolic stability but reduce solubility in polar solvents compared to the target compound’s ethyl ester.
Biological Activity
Ethyl 2-(2-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)thiazol-4-yl)acetate is a complex compound that incorporates various pharmacologically active moieties. The biological activity of this compound is primarily attributed to its structural components, particularly the 1,2,4-triazole and thiazole rings, which are known for their diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
This compound features a pyridinyl group linked to a triazole-pyridazine moiety through a thioether bond and an acetamido group attached to a thiazole ring. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
-
Antibacterial Effects :
- Compounds containing the 1,2,4-triazole scaffold have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For example, derivatives of triazoles have shown minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
- The thiazole ring in similar compounds has also been associated with enhanced antibacterial properties. Studies indicate that thiazole derivatives exhibit potent activity against resistant bacterial strains .
- Antifungal Activity :
Anticancer Potential
Recent studies highlight the potential anticancer activity of compounds featuring the triazole and thiazole frameworks. These compounds have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, triazole derivatives have been reported to inhibit tyrosine kinases involved in cancer progression .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit key enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites .
- Receptor Interaction : It may interact with various receptors involved in inflammatory responses and cellular signaling pathways .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar compounds:
Q & A
Q. What synthetic strategies are employed for constructing the [1,2,4]triazolo[4,3-b]pyridazine core in this compound?
The core is synthesized via cyclocondensation reactions. For example, 3,5-diamino-1,2,4-triazole reacts with carbonyl-containing compounds (e.g., 4-hydroxy-6-methyl-pyran-2-one) under reflux in ethanol, followed by oxidative cyclization. Stoichiometric control and reaction time optimization minimize side products .
Q. How is the thioether linkage introduced during synthesis?
Thioether formation involves nucleophilic substitution between 3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol and ethyl chloroacetate. The reaction is conducted in acetone with potassium carbonate to deprotonate the thiol and drive the reaction .
Q. What methods verify the compound's purity and structural identity?
Q. What solvent systems are optimal for recrystallization?
Ethanol is preferred due to moderate solubility at elevated temperatures. Slow cooling (0.5°C/min) with seed crystals yields high-purity crystals, as demonstrated for analogous triazolopyrimidine derivatives .
Q. How is the amidation step between thiazole and triazolopyridazine intermediates optimized?
Coupling agents like EDCI/HOBt in anhydrous DMF activate the carboxylic acid. Temperature control (0–5°C) minimizes racemization, and 4Å molecular sieves scavenge water .
Advanced Research Questions
Q. How can flow chemistry improve synthesis scalability and reproducibility?
Continuous-flow systems enable precise control of residence time and temperature, critical for exothermic steps. In-line UV-Vis monitoring tracks intermediates, enhancing yield consistency, as shown in diphenyldiazomethane synthesis .
Q. What experimental approaches resolve discrepancies between computational docking and biological assay results?
Q. How does the pyridinyl substituent influence reactivity in further derivatization?
The electron-withdrawing pyridinyl group activates the triazole ring for electrophilic substitution. Hammett σ constants guide reaction conditions (e.g., nitration/halogenation) .
Q. What in vitro models assess kinase inhibition potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
